molecular formula C15H18N2O2 B7507968 4-(1-Phenylcyclobutanecarbonyl)piperazin-2-one

4-(1-Phenylcyclobutanecarbonyl)piperazin-2-one

Cat. No.: B7507968
M. Wt: 258.32 g/mol
InChI Key: NKDCLVZKASBBII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Phenylcyclobutanecarbonyl)piperazin-2-one, also known as PCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. PCP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

4-(1-Phenylcyclobutanecarbonyl)piperazin-2-one acts as a non-competitive antagonist of the NMDA receptor, binding to the receptor's ion channel and blocking the flow of ions such as calcium and magnesium. This results in the inhibition of the receptor's function and the disruption of various physiological processes that are dependent on the NMDA receptor, such as synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of the NMDA receptor, the modulation of dopamine and serotonin neurotransmission, and the induction of oxidative stress and neuroinflammation. This compound has also been shown to have neurotoxic effects, causing damage to various brain regions such as the prefrontal cortex and hippocampus.

Advantages and Limitations for Lab Experiments

4-(1-Phenylcyclobutanecarbonyl)piperazin-2-one has several advantages for lab experiments, including its ability to selectively block the NMDA receptor and its potential therapeutic applications in the treatment of various neurological disorders. However, this compound also has several limitations, including its neurotoxic effects, its potential for abuse and addiction, and its potential side effects such as hallucinations and delusions.

Future Directions

Future research on 4-(1-Phenylcyclobutanecarbonyl)piperazin-2-one should focus on further understanding its mechanism of action, its potential therapeutic applications, and its neurotoxic effects. Additionally, research should focus on developing safer and more selective NMDA receptor antagonists that can be used as tools for studying the receptor's function and as potential therapeutic agents for neurological disorders.

Synthesis Methods

4-(1-Phenylcyclobutanecarbonyl)piperazin-2-one can be synthesized through various methods, including the reaction of piperazine with phenylcyclobutanecarbonyl chloride in the presence of a base such as triethylamine. The reaction can be carried out in various solvents such as dichloromethane, chloroform, and acetonitrile. The product can be purified through recrystallization or column chromatography.

Scientific Research Applications

4-(1-Phenylcyclobutanecarbonyl)piperazin-2-one has been studied for its potential applications in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. This compound has been used as a tool to study the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological processes such as learning and memory. This compound has also been studied for its potential therapeutic applications in the treatment of various neurological disorders such as schizophrenia, depression, and Alzheimer's disease.

Properties

IUPAC Name

4-(1-phenylcyclobutanecarbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c18-13-11-17(10-9-16-13)14(19)15(7-4-8-15)12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDCLVZKASBBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2)C(=O)N3CCNC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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